molecular formula C9H13NO3 B1210942 4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl- CAS No. 95215-51-3

4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl-

Cat. No. B1210942
CAS RN: 95215-51-3
M. Wt: 183.2 g/mol
InChI Key: MZTICZXVUWMKNM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridinone, which is a type of heterocyclic compound. Pyridinones are often used in the synthesis of pharmaceuticals . The compound also contains hydroxypropyl and methyl groups, which can influence its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving “4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl-” would depend on its molecular structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be influenced by the compound’s molecular structure .

Scientific Research Applications

Physical and Structural Studies

  • Structural Analysis : Research by Nelson et al. (1988) involved the structural study of various 3-hydroxy-2-methyl-4(1H)-pyridinones, including X-ray diffraction analysis, revealing the importance of hydrogen bonding to both the solubility and structure of these compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).

Applications in Alzheimer's Therapy

  • Alzheimer's Disease Treatment : Scott et al. (2011) explored N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as potential agents for Alzheimer's therapy, emphasizing their multifunctional properties as metal chelators and antioxidants (Scott, Telpoukhovskaia, Rodríguez-Rodríguez, et al., 2011).

Synthesis and Characterization

  • Synthesis and pKa Analysis : Cheng et al. (2018) focused on synthesizing methyl substituted 3-hydroxypyridin-4(1H)-ones and studying their pKa values and iron(III) affinity constants, highlighting how electron-donating groups affect these properties (Cheng, Chen, Cao, Ma, & Hider, 2018).

Coordination Compounds and Chelating Properties

  • Metal Complexes : Zhang et al. (1991) prepared and characterized complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones with aluminum(III), gallium(III), and indium(III), emphasizing their applications in lipophilic coordination compounds (Zhang, Rettig, & Orvig, 1991).
  • Complexation with Aluminum : Clevette et al. (1989) characterized 3-hydroxy-2-methyl-4-pyridinones and their complexes with aluminium(III) through potentiometric titration, indicating potential applications in metal ion chelation (Clevette, Nelson, Nordin, et al., 1989).

Potential as Analgesic Agents

  • Analgesic Activities : Aytemir et al. (1999) synthesized and investigated the analgesic and anti-inflammatory activities of 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones, noting their higher analgesic activities compared to acetylsalicylic acid (Aytemir, Uzbay, & Erol, 1999).

Spectroscopic Characterization

  • Oxovanadium(IV) Complexes : Rangel et al. (2006) conducted spectroscopic and potentiometric characterization of oxovanadium(IV) complexes formed by 3-hydroxy-4-pyridinones, providing insights into their electronic structure and potential applications (Rangel, Leite, Amorim, et al., 2006).

Analytical and Pharmaceutical Applications

  • Iron Determination in Water : Moniz et al. (2019) developed new hydrophilic 3-hydroxy-4-pyridinone chelators for the analytical determination of iron(III) in water samples, showcasing their potential in analytical chemistry (Moniz, Cunha-Silva, Mesquita, et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl-” would likely depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development .

properties

IUPAC Name

3-hydroxy-1-(3-hydroxypropyl)-2-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-7-9(13)8(12)3-5-10(7)4-2-6-11/h3,5,11,13H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTICZXVUWMKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241786
Record name CP 41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl-

CAS RN

95215-51-3
Record name CP 41
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095215513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP 41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Shen, B Wang, C Zi, L Huang, Q Wang, C Zhou… - Molecules, 2023 - mdpi.com
Coffee fermentation is crucial for flavor and aroma, as microorganisms degrade mucilage and produce metabolites. This study aimed to provide a basis for understanding the impact of …
Number of citations: 2 www.mdpi.com

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